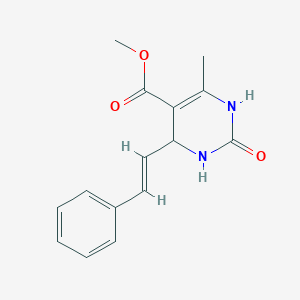

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester

Description

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester is a Biginelli adduct synthesized via a three-component reaction involving β-keto esters, aldehydes, and urea derivatives under acidic conditions . Structurally, it features a styryl group (vinyl-substituted phenyl) at the C4 position of the tetrahydropyrimidine ring, a methyl ester at C5, and a carbonyl group at C2. This compound belongs to a broader class of dihydropyrimidinones (DHPMs), which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-13(14(18)20-2)12(17-15(19)16-10)9-8-11-6-4-3-5-7-11/h3-9,12H,1-2H3,(H2,16,17,19)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBDVBJYVPMWEM-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . The reaction is typically carried out in a solvent-free environment using lactic acid as a green catalyst, which promotes the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of eco-friendly catalysts and solvent-free conditions makes the process more sustainable and cost-effective. The reaction can be carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit promising antimicrobial properties. Compounds similar to 2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester have been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated that modifications in the phenyl ring can enhance activity against Gram-positive bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. The compound has been noted for its ability to induce apoptosis in cancer cell lines. Research indicates that the presence of the styryl group contributes to increased cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent .

CNS Activity

The compound has shown promise in modulating central nervous system (CNS) activity. It is believed to interact with neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. Preliminary studies suggest that derivatives may exhibit anxiolytic and antidepressant-like effects in animal models .

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization through various reactions such as nucleophilic substitutions and cycloadditions. This property makes it useful in synthesizing more complex molecules .

Photoacid Generators

The compound has potential applications as a photoacid generator in photolithography processes. Its ability to undergo chemical changes upon exposure to light makes it suitable for use in photoresists, which are critical in semiconductor manufacturing .

Material Science

Polymer Chemistry

In material science, the incorporation of tetrahydropyrimidine derivatives into polymer matrices has been explored. These compounds can enhance the thermal stability and mechanical properties of polymers. Research indicates that adding such compounds can improve the performance of materials used in coatings and adhesives .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Antimicrobial Efficacy of Tetrahydropyrimidine Derivatives | Demonstrated effective inhibition against Gram-positive bacteria | Pharmaceutical development |

| Evaluation of Anticancer Activity | Induced apoptosis in specific cancer cell lines | Cancer therapeutics |

| CNS Modulation by Tetrahydropyrimidines | Exhibited anxiolytic effects in animal models | Potential antidepressant development |

| Synthesis of Functionalized Tetrahydropyrimidines | Utilized as a building block for complex organic molecules | Organic synthesis |

Mechanism of Action

The mechanism of action of 2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituents at C4

Functional Group at C2

Biological Activity

The compound 2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.293 g/mol

- CAS Number : 5395-36-8

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains. A study demonstrated that certain tetrahydropyrimidines had minimum inhibitory concentrations (MICs) as low as 256 µg/mL against pathogens such as Streptococcus pyogenes and Moraxella catarrhalis .

Antioxidant Properties

Tetrahydropyrimidines are also noted for their antioxidant capabilities. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant activity of these compounds. In one study, the synthesized derivatives displayed substantial free radical scavenging activity, indicating their potential as antioxidants .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrahydropyrimidines has been explored through various in vitro assays. Compounds similar to 2-Oxo-4-styryl-6-methyl have demonstrated inhibition of pro-inflammatory cytokines, suggesting their role in mitigating inflammatory responses .

The biological activities of tetrahydropyrimidines are often attributed to their ability to interact with specific molecular targets within cells. For example:

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

- Cellular Signaling Modulation : Tetrahydropyrimidines may influence cellular signaling pathways that regulate oxidative stress and apoptosis .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of synthesized tetrahydropyrimidines were tested against clinical isolates of bacteria. The study found that several derivatives exhibited potent antimicrobial activity, with the most effective compound showing an MIC comparable to standard antibiotics .

Study 2: Antioxidant Activity Assessment

A comprehensive evaluation using DPPH and ABTS assays revealed that the antioxidant activity of various tetrahydropyrimidine derivatives was significant. The study concluded that these compounds could be potential candidates for developing new antioxidant therapies .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The compound is typically synthesized via the Biginelli reaction , a three-component condensation of an aldehyde, urea/thiourea, and a β-ketoester. For example:

- Reagents : 3,4-Dihydro-2H-pyran-2-one derivatives, styryl-substituted aldehydes, and methyl acetoacetate.

- Conditions : Reflux in ethanol with HCl catalysis (3–4 hours), followed by crystallization .

- Purification : Recrystallization from ethanol or chloroform yields >85% purity .

Q. Which spectroscopic and crystallographic techniques validate its structure?

- NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; styryl proton coupling in ¹H NMR).

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, dihedral angles between aromatic and pyrimidine rings (e.g., 77.48° in related structures) highlight steric interactions .

- SHELX software (e.g., SHELXL for refinement) ensures accurate modeling of bond lengths and angles .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for pharmacological studies?

- Chiral derivatization : Use (R)-α-methylbenzylamine to form diastereomeric urea intermediates, separable via chromatography .

- Pharmacological relevance : The R-enantiomer of related dihydropyrimidines shows enhanced calcium channel blockade and oral bioavailability compared to S-enantiomers .

Q. What methods identify conformational polymorphism in crystalline forms?

- Differential Scanning Calorimetry (DSC) : Detects thermal transitions (e.g., melting points differing by >10°C between polymorphs).

- Single-crystal X-ray diffraction : Reveals distinct packing modes (e.g., para-fluoro derivatives showing chair vs. boat conformations in ester groups) .

- Powder XRD : Confirms bulk-phase purity of polymorphs .

Q. How do substituent modifications influence biological activity?

- Structure-Activity Relationship (SAR) :

Q. Which computational tools model its conformational dynamics?

- SHELX/ORTEP-3 : Visualize puckering modes (e.g., twisted-boat vs. chair conformations in dihydropyrimidine rings) .

- Cremer-Pople parameters : Quantify ring puckering amplitudes (e.g., q₂ = 0.45 Å for six-membered rings) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities?

- Metabolite interference : In vivo antihypertensive activity of parent compounds may arise from active metabolites (e.g., hydroxylated derivatives with IC₅₀ values ~12 nM) .

- Crystallographic vs. solution-phase conformations : Solution NMR may miss steric effects observed in crystal structures (e.g., axial vs. equatorial substituent orientations) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.